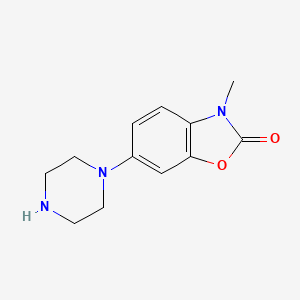
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzoxazole ring, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter regulation and enzyme inhibition, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar in structure but contains a benzothiazole ring instead of a benzoxazole ring.
2-Piperazin-1-yl-1,3-benzoxazole: Lacks the methyl group at the 3-position.
3-(Piperazin-1-yl)oxolan-2-one: Contains an oxolan ring instead of a benzoxazole ring.
Uniqueness
3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and the piperazine moiety provides distinct properties that can be exploited in drug design and other applications.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H15N3O2/c1-14-10-3-2-9(8-11(10)17-12(14)16)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
RXEUVGQIIRIMIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3CCNCC3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















